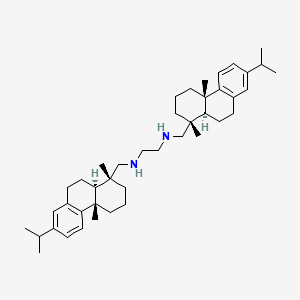
Hydrabamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydrabamine is a diamine. It is a conjugate base of a this compound(1+).
Applications De Recherche Scientifique
Medicinal Chemistry
Hydrabamine is primarily studied within the realm of medicinal chemistry for its potential therapeutic applications. It serves as a model compound in the synthesis and reactivity studies of β-lactam antibiotics. Its structural properties allow researchers to investigate the mechanisms of action and resistance associated with this class of antibiotics, which is vital for developing new antimicrobial agents .
Drug Discovery
In drug discovery, this compound is utilized for lead identification and optimization. The compound's bioactivity data can be integrated into high-throughput screening (HTS) assays to evaluate its efficacy against various biological targets. For instance, researchers have employed virtual screening techniques using databases like PubChem to identify potential inhibitors that interact with specific proteins related to disease pathways .
Case Study: Lead Optimization
A notable case study involved the use of this compound in identifying novel inhibitors for hypoxia-inducible factor 1 (HIF-1), which plays a crucial role in cancer progression. By leveraging structure-activity relationship (SAR) studies, researchers optimized this compound derivatives that exhibited enhanced potency against HIF-1, demonstrating its utility in cancer therapeutics .
Biological Research
This compound also finds applications in biological research, particularly in metabolic studies and disease modeling. Its isotopic labeling can facilitate the tracking of metabolic pathways, aiding in the understanding of disease mechanisms and drug metabolism.
Metabolomic Research
In metabolomics, stable-labeled compounds like this compound are invaluable for dissecting complex metabolic networks. Researchers utilize advanced analytical techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy to study the effects of drugs or environmental factors on metabolism. This approach enables the identification of biomarkers for diseases and the assessment of drug efficacy and toxicity .
Environmental Research
Beyond medicinal applications, this compound can be employed in environmental research to study its degradation products and interactions within ecosystems. Understanding how such compounds behave in natural settings is essential for assessing their environmental impact and safety.
Summary Table of Applications
Propriétés
Formule moléculaire |
C42H64N2 |
|---|---|
Poids moléculaire |
597 g/mol |
Nom IUPAC |
N,N'-bis[[(1R,4aS,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-1-yl]methyl]ethane-1,2-diamine |
InChI |
InChI=1S/C42H64N2/c1-29(2)31-11-15-35-33(25-31)13-17-37-39(5,19-9-21-41(35,37)7)27-43-23-24-44-28-40(6)20-10-22-42(8)36-16-12-32(30(3)4)26-34(36)14-18-38(40)42/h11-12,15-16,25-26,29-30,37-38,43-44H,9-10,13-14,17-24,27-28H2,1-8H3/t37-,38-,39-,40-,41+,42+/m0/s1 |
Clé InChI |
XGIHQYAWBCFNPY-AZOCGYLKSA-N |
SMILES |
CC(C)C1=CC2=C(C=C1)C3(CCCC(C3CC2)(C)CNCCNCC4(CCCC5(C4CCC6=C5C=CC(=C6)C(C)C)C)C)C |
SMILES isomérique |
CC(C)C1=CC2=C(C=C1)[C@]3(CCC[C@@]([C@@H]3CC2)(C)CNCCNC[C@@]4(CCC[C@]5([C@H]4CCC6=C5C=CC(=C6)C(C)C)C)C)C |
SMILES canonique |
CC(C)C1=CC2=C(C=C1)C3(CCCC(C3CC2)(C)CNCCNCC4(CCCC5(C4CCC6=C5C=CC(=C6)C(C)C)C)C)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















